molecular formula KOH<br>HKO B072376 Potassium hydroxide CAS No. 1310-58-3

Potassium hydroxide

Cat. No. B072376
CAS RN: 1310-58-3
M. Wt: 56.106 g/mol
InChI Key: KWYUFKZDYYNOTN-UHFFFAOYSA-M
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Patent
US04376733

Procedure details

A solution of 2 parts 4-cholesten-3-one, 2 parts 18-crown-6 and 1.5 parts potassium t-butoxide in 400 parts benzene was stirred for 30 minutes at room temperature under an oxygen atmosphere and worked up in the usual manner. The product, 2-hydroxycholesta-1,4-dien-3-one, was purified by preparative TLC recrystallized from ligroin [M.P. 112.5-113.5] and identified by its spectral data: 1H NMR (CDCl3) δ 6.13 (s,H-4) 6.30 (s,H-1); MS (70 ev)m/e 398 (M+); IR (CHCl3): 3420, 1620, 1605 cm-1. The same enol was obtained when a solution of 1.7 parts of 4-cholesten-3-one, 2.4 parts of 18-crown-6 and 1 part of potassium hydroxide in 350 parts benzene was stirred for 3 days at room temperature under an oxygen atmosphere and worked up in the usual manner. The rate of reaction in this and similar cases can be increased if the oxygen pressure is increased above one atmosphere. :
Name
4-cholesten-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][C@H:7]([C@@H:9]1[C@:26]2([CH3:27])[C@H:12]([C@H:13]3[C@H:23]([CH2:24][CH2:25]2)[C@:21]2([CH3:22])[C:16](=[CH:17][C:18](=[O:28])[CH2:19][CH2:20]2)[CH2:15][CH2:14]3)[CH2:11][CH2:10]1)[CH3:8])[CH3:3].[CH2:29]1[O:46][CH2:45][CH2:44][O:43][CH2:42][CH2:41][O:40][CH2:39][CH2:38][O:37][CH2:36][CH2:35][O:34][CH2:33][CH2:32][O:31][CH2:30]1.CC(C)([O-:50])C.[K+:52]>C1C=CC=CC=1>[CH3:3][CH:2]([CH2:4][CH2:5][CH2:6][C@H:7]([C@@H:9]1[C@:26]2([CH3:27])[C@H:12]([C@H:13]3[C@H:23]([CH2:24][CH2:25]2)[C@:21]2([CH3:22])[C:16](=[CH:17][C:18](=[O:28])[CH2:19][CH2:20]2)[CH2:15][CH2:14]3)[CH2:11][CH2:10]1)[CH3:8])[CH3:1].[CH2:32]1[O:31][CH2:30][CH2:29][O:46][CH2:45][CH2:44][O:43][CH2:42][CH2:41][O:40][CH2:39][CH2:38][O:37][CH2:36][CH2:35][O:34][CH2:33]1.[OH-:50].[K+:52] |f:2.3,7.8|

Inputs

Step One
Name
4-cholesten-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@]12C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product, 2-hydroxycholesta-1,4-dien-3-one, was purified by preparative TLC
CUSTOM
Type
CUSTOM
Details
recrystallized from ligroin [M.P. 112.5-113.5]

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@]12C)=O
Name
Type
product
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Type
product
Smiles
[OH-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.